![molecular formula C7H3BrClNS B14903286 5-Bromo-4-chlorothieno[2,3-b]pyridine](/img/structure/B14903286.png)
5-Bromo-4-chlorothieno[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-chlorothieno[2,3-b]pyridine is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by the presence of both bromine and chlorine atoms attached to a thienopyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chlorothieno[2,3-b]pyridine typically involves the bromination and chlorination of thienopyridine derivatives. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and solvents like 1,4-dioxane or acetone .
Industrial Production Methods
Industrial production of this compound often involves scalable and robust synthetic routes. These methods rely on standard laboratory equipment and avoid the use of chromatography for purification. The process typically includes multiple steps such as the Gewald reaction, pyrimidone formation, bromination, and chlorination .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-chlorothieno[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like boronic acids in Suzuki coupling reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Suzuki Coupling: This reaction involves the use of boronic acids and palladium catalysts to substitute the halogen atoms with aryl or alkyl groups.
Base and Solvent: Potassium carbonate (K2CO3) and solvents like 1,4-dioxane or acetone are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted thienopyridine derivatives, which can have different functional groups attached to the thienopyridine core .
Applications De Recherche Scientifique
5-Bromo-4-chlorothieno[2,3-b]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antimicrobial agents.
Material Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its unique electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and is used in the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-chlorothieno[2,3-b]pyridine is primarily related to its ability to interact with specific molecular targets and pathways. For example, in medicinal chemistry, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways involved in disease processes . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-4-chlorothieno[2,3-d]pyrimidine:
3-Bromo-5-chlorothieno[3,2-b]pyridine: Another related compound with different positioning of the bromine and chlorine atoms.
Uniqueness
Its ability to undergo various substitution reactions and its use as a building block in medicinal chemistry and material science highlight its versatility and importance in scientific research .
Propriétés
Formule moléculaire |
C7H3BrClNS |
|---|---|
Poids moléculaire |
248.53 g/mol |
Nom IUPAC |
5-bromo-4-chlorothieno[2,3-b]pyridine |
InChI |
InChI=1S/C7H3BrClNS/c8-5-3-10-7-4(6(5)9)1-2-11-7/h1-3H |
Clé InChI |
YXMGOQGGXONFGJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC2=NC=C(C(=C21)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-cyclohexyl-11-methyl-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14903204.png)

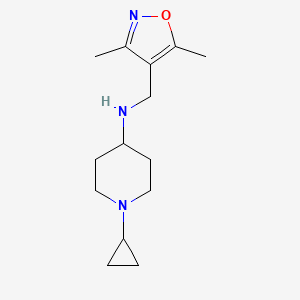
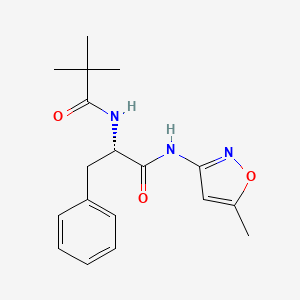


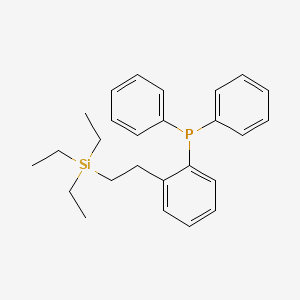
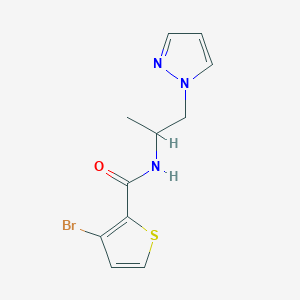
![(2S,3Z,5S)-3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14903259.png)
![(5AS,10bR)-9-nitro-2-(2,4,6-trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium](/img/structure/B14903270.png)
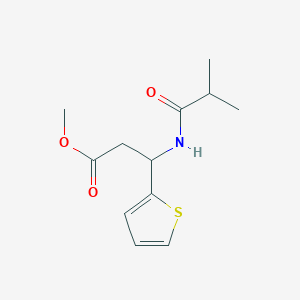
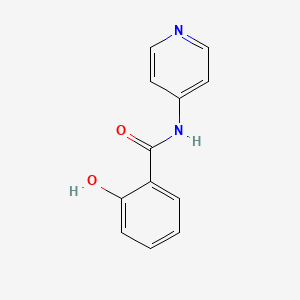
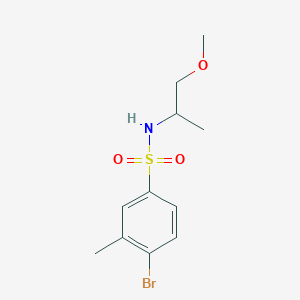
![2-(Benzo[d]oxazol-2-ylthio)-N-isopropylacetamide](/img/structure/B14903297.png)
